molecular formula C10H20N2O4 B083814 3-[4-(2-carboxyethylamino)butylamino]propanoic acid CAS No. 14209-33-7

3-[4-(2-carboxyethylamino)butylamino]propanoic acid

Cat. No.: B083814
CAS No.: 14209-33-7
M. Wt: 232.28 g/mol
InChI Key: DGMOQCHIPOPXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-carboxyethylamino)butylamino]propanoic acid, also known as spermate 2, is an organic compound belonging to the class of beta amino acids and derivatives. These compounds are characterized by having an amino group (-NH2) attached to the beta carbon atom. This compound is a relatively under-researched compound, with limited literature available on its properties and applications .

Preparation Methods

The synthetic routes and reaction conditions for spermic acid 2 are not well-documented in the literature. it is known that beta amino acids and their derivatives can be synthesized through various methods, including the Strecker synthesis, reductive amination, and the Mannich reaction. Industrial production methods for spermic acid 2 have not been extensively studied or reported .

Chemical Reactions Analysis

3-[4-(2-carboxyethylamino)butylamino]propanoic acid, like other beta amino acids, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism by which spermic acid 2 exerts its effects is not well-understood. it is likely to interact with molecular targets and pathways involved in amino acid metabolism. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

3-[4-(2-carboxyethylamino)butylamino]propanoic acid can be compared with other beta amino acids and their derivatives. Some similar compounds include:

    Beta-alanine: A naturally occurring beta amino acid involved in the synthesis of carnosine.

    Beta-phenylalanine:

    Beta-leucine:

Properties

CAS No.

14209-33-7

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

3-[4-(2-carboxyethylamino)butylamino]propanoic acid

InChI

InChI=1S/C10H20N2O4/c13-9(14)3-7-11-5-1-2-6-12-8-4-10(15)16/h11-12H,1-8H2,(H,13,14)(H,15,16)

InChI Key

DGMOQCHIPOPXEK-UHFFFAOYSA-N

SMILES

C(CCNCCC(=O)O)CNCCC(=O)O

Canonical SMILES

C(CCNCCC(=O)O)CNCCC(=O)O

14209-33-7

physical_description

Solid

Synonyms

N,N'-bis(2-carboxyethyl)-1,4-diaminobutane
spermic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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